Acriflavine hydrochloride is a synthetic compound derived from acridine, primarily known for its antibacterial and antiseptic properties. Originally developed as a dye, it has gained attention in various scientific fields due to its potential therapeutic applications, particularly in microbiology and cancer research. The compound is characterized by its ability to intercalate into DNA, which influences its mechanism of action against various pathogens.
Acriflavine hydrochloride is classified as an acridine derivative. It is often sourced from chemical synthesis processes that involve the modification of acridine structures. The compound is recognized for its dual functionality as both a dye and a therapeutic agent. Its applications extend to fields such as pharmacology, microbiology, and materials science.
The synthesis of acriflavine hydrochloride typically involves several chemical reactions, including:
The polymerization process can be monitored using techniques such as gel permeation chromatography (GPC) and Fourier-transform infrared spectroscopy (FTIR), which provide insights into the molecular weight distribution and structural characteristics of the synthesized products .
Acriflavine hydrochloride has a complex molecular structure characterized by an acridine core with multiple functional groups. Its molecular formula is , indicating the presence of chlorine and nitrogen atoms that contribute to its biological activity.
The compound exhibits distinct spectral properties, which can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy. For example, peaks observed in the NMR spectrum correspond to specific protons within the molecular structure, providing valuable information regarding its conformation and interactions .
Acriflavine hydrochloride participates in various chemical reactions that modify its structure and enhance its properties:
Acriflavine hydrochloride exerts its biological effects primarily through DNA intercalation. This interaction disrupts DNA replication and transcription processes in microorganisms, leading to their inhibition or death. Additionally, it has been shown to possess potential anticancer properties by inducing apoptosis in cancer cells.
The mechanism involves several steps:
Acriflavine hydrochloride has diverse applications across several scientific domains:
Acriflavine (ACF) exerts its most prominent anticancer effect by directly inhibiting the dimerization of hypoxia-inducible factor 1α (HIF-1α) with its constitutive partner HIF-1β. This heterodimer forms the functional transcription factor HIF-1, a master regulator of tumor adaptation to hypoxia. Under normoxic conditions, prolyl hydroxylases (PHDs) mark HIF-1α for proteasomal degradation via the von Hippel-Lindau (VHL) ubiquitin ligase complex. However, tumor hypoxia or oncogenic signaling stabilizes HIF-1α, enabling nuclear translocation and dimerization with HIF-1β. ACF binds directly to the PAS-B domain of HIF-1α, preventing its interaction with HIF-1β and subsequent DNA binding at hypoxia-response elements (HREs) [1] [2] [4].
This inhibition disrupts the transcriptional activation of over 100 genes involved in angiogenesis (VEGF), metastasis (MMPs, LOX), glucose metabolism (GLUT1, PDK1), and stem cell maintenance. Remarkably, among 336 FDA-approved drugs screened, ACF emerged as the most potent HIF-1 inhibitor, significantly reducing tumor vascularization and growth in prostate cancer models [1] [5]. In glioblastoma, ACF-loaded biodegradable polymers implanted intracranially suppressed HIF-1α, VEGF, and PGK1 expression, correlating with nearly 100% long-term survival in rodent models [5].
Table 1: Key HIF-1 Target Genes Suppressed by Acriflavine
Gene Symbol | Full Name | Function in Cancer | ACF Effect |
---|---|---|---|
VEGF | Vascular Endothelial Growth Factor | Angiogenesis, endothelial cell survival | ↓ Expression & Secretion |
PDK1 | Pyruvate Dehydrogenase Kinase 1 | Inhibits mitochondrial pyruvate metabolism (Warburg effect) | ↓ Expression |
GLUT1 | Glucose Transporter 1 | Enhanced glucose uptake | ↓ Membrane localization |
PGK1 | Phosphoglycerate Kinase 1 | Glycolytic ATP production | ↓ Expression |
LOX | Lysyl Oxidase | ECM remodeling, metastasis | ↓ Expression |
Beyond HIF targeting, acriflavine functions as a classical DNA intercalator. Its planar acridine ring structure inserts between DNA base pairs, causing helical distortion and disrupting DNA replication and transcription. This intercalation induces DNA double-strand breaks and activates DNA damage response pathways [3] [6]. Crucially, ACF also inhibits topoisomerase I and II (Topo I/II), enzymes essential for DNA relaxation during replication and transcription. Topo I creates transient single-strand breaks to relieve supercoiling, while Topo II generates double-strand breaks to decatenate DNA. ACF stabilizes the Topo-DNA cleavage complex, converting these enzymes into DNA-damaging agents [4] [6].
In perihilar cholangiocarcinoma cells, ACF pretreatment enhanced photodynamic therapy (PDT) efficacy by inducing S-phase arrest, DNA damage, and apoptosis—effects attributed to dual topoisomerase inhibition [4]. Similarly, in bladder cancer, ACF downregulated Topo I/II expression and sensitized cells to cisplatin [6]. The compound's ability to displace DNA:RNA hybrids (R-loops) further alters chromatin accessibility, particularly at long non-coding RNA (lncRNA) promoters, adding a layer of epigenetic modulation to its mechanism [6].
Table 2: Mechanisms of Acriflavine-Induced Genomic Instability
Mechanism | Biological Consequence | Functional Outcome |
---|---|---|
DNA intercalation | Helical distortion, inhibition of replication/transcription | Replication fork collapse, DNA double-strand breaks |
Topoisomerase I poisoning | Stabilization of Topo I-DNA cleavage complexes | Irreparable single-strand DNA breaks |
Topoisomerase II inhibition | Prevention of DNA decatenation | Mitotic failure, aneuploidy |
R-loop displacement | Altered chromatin accessibility at lncRNA promoters | Dysregulation of non-coding transcriptome |
Acriflavine impedes epithelial-to-mesenchymal transition (EMT), a process critical for tumor invasion and metastasis. During EMT, epithelial cells lose polarity and cell-cell adhesion, acquiring mesenchymal traits that enhance motility and invasiveness. HIF-1α directly activates key EMT transcription factors (e.g., TWIST, SNAIL, ZEB1) under hypoxia. By inhibiting HIF-1 dimerization, ACF indirectly suppresses this transcriptional program [1] [2].
Moreover, ACF exerts HIF-independent effects on EMT. In melanoma models, ACF suppressed microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development often dysregulated in metastatic melanoma [2] [7]. ACF also downregulated the PERK/eIF2α/ATF4 unfolded protein response (UPR) pathway, which promotes EMT through ATF4-mediated upregulation of matrix metalloproteinases (MMPs) and vimentin [2]. Consequently, ACF-treated cells exhibit increased E-cadherin (epithelial marker) and reduced N-cadherin and vimentin (mesenchymal markers), effectively "freezing" tumors in a less invasive state [4].
ACF intersects with multiple oncogenic signaling cascades beyond HIF. It significantly reduces phosphorylation and activation of signal transducer and activator of transcription 5 (STAT5), a transcription factor promoting cell survival and proliferation in hematological malignancies and solid tumors [1] [4]. In hepatocellular carcinoma, ACF downregulated Bcl-2 expression and activated caspase-3, shifting the balance toward apoptosis [10].
The compound also inhibits the PI3K/AKT/mTOR axis, a central regulator of cell growth and metabolism. ACF diminishes phosphorylation of AKT at Ser473 and Thr308, preventing its full activation. This inhibition extends to ribosomal protein S6 kinase (RSK2), a downstream effector of the ERK pathway that converges on translational control [2] [7]. In melanoma, ACF-mediated suppression of AKT and RSK2 phosphorylation disabled protective pathways against oxidative stress, sensitizing cells to metabolic disruption [2] [7]. These pleiotropic effects position ACF as a multi-pathway modulator rather than a singular-target inhibitor.
Cancer cells undergo metabolic reprogramming to support rapid proliferation, most notably through the Warburg effect—enhanced glucose uptake and lactate production despite oxygen availability. HIF-1 drives this shift by upregulating glycolytic enzymes (HKII, LDHA), glucose transporters (GLUT1), and pyruvate dehydrogenase kinase 1 (PDK1). PDK1 phosphorylates and inhibits pyruvate dehydrogenase (PDH), preventing pyruvate entry into mitochondria and redirecting it to lactate production [2] [5].
ACF potently disrupts this reprogramming. In normoxic melanoma, which exhibits constitutive HIF-1α activity, ACF treatment decreased GLUT1 membrane localization and glucose uptake by >50%. It also suppressed PDK1 expression, reactivating PDH and restoring pyruvate flux into the tricarboxylic acid (TCA) cycle [2] [7]. Seahorse metabolic analysis confirmed suppressed compensatory glycolysis and reduced extracellular acidification rates, hallmarks of Warburg reversal [2]. Notably, ACF's metabolic effects extend beyond glycolysis: it reduces mitochondrial oxidative phosphorylation (OXPHOS) by interfering with electron transport chain complexes, creating a "dual stress" scenario that depletes ATP reserves in cancer cells [1] [2].
Table 3: Acriflavine's Impact on Cancer Metabolic Pathways
Metabolic Pathway | Key Enzyme/Target | ACF Effect | Consequence |
---|---|---|---|
Glycolysis | GLUT1 | ↓ Expression & Membrane Trafficking | Reduced glucose uptake |
Glucose Oxidation | PDK1 | ↓ Expression | ↑ PDH activity, ↑ Pyruvate to Acetyl-CoA |
Lactate Production | LDHA | ↓ Activity | Reduced extracellular acidification |
Mitochondrial Respiration | Complex I & III | ↓ Electron transfer | Reduced OXPHOS, ATP depletion |
Pentose Phosphate Pathway | G6PD | Indirect suppression (via ↓ glucose flux) | Reduced NADPH, increased oxidative stress |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4